molecular formula C28H20O2 B3060716 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one CAS No. 6925-23-1

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one

Cat. No.: B3060716
CAS No.: 6925-23-1
M. Wt: 388.5 g/mol
InChI Key: WSBSTKOLSUNNLN-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers with significant interest in organic chemistry due to their unique ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide. The cyclization is often catalyzed by a base or an acid under controlled conditions.

    Introduction of the Diphenylmethylidene Group: The diphenylmethylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethylidene)-3,3-diphenyl-2-oxetanone
  • 3,4-Disubstituted maleimides
  • Diphenylmethane derivatives

Uniqueness

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one is unique due to its highly conjugated system and the presence of the oxetane ring, which imparts significant ring strain and reactivity. This makes it distinct from other similar compounds, which may lack the same level of conjugation or ring strain .

Properties

IUPAC Name

4-benzhydrylidene-3,3-diphenyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26(30-27)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBSTKOLSUNNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575942
Record name 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6925-23-1
Record name 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Reactant of Route 2
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Reactant of Route 3
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Reactant of Route 4
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Reactant of Route 5
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Reactant of Route 6
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one

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